In-Depth Technical Guide: Synthesis and Characterization of Copper(II) Ionophore I
In-Depth Technical Guide: Synthesis and Characterization of Copper(II) Ionophore I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) Ionophore I, also known by its chemical name o-Xylylenebis(N,N-diisobutyldithiocarbamate) or o-XBDiBDTC, is a neutral ionophore with a high selectivity for copper(II) ions. Primarily utilized in the construction of polymer membrane-based ion-selective electrodes (ISEs), this molecule has demonstrated excellent performance in the potentiometric sensing of cupric ions in various media. Its robust nature and high selectivity make it a valuable tool in analytical chemistry. While its primary application lies in chemical sensing, the broader class of copper ionophores has garnered significant interest in biomedical research for their ability to modulate intracellular copper levels, a mechanism with potential therapeutic applications, particularly in oncology. This guide provides a comprehensive overview of the synthesis, characterization, and known functional context of Copper(II) Ionophore I.
Synthesis of Copper(II) Ionophore I
The synthesis of o-Xylylenebis(N,N-diisobutyldithiocarbamate) is achieved through a two-step process involving the formation of a dithiocarbamate (B8719985) salt followed by its reaction with a dihalo-o-xylene. The general methodology for dithiocarbamate synthesis involves the reaction of a secondary amine with carbon disulfide in the presence of a base.
Experimental Protocol
Materials:
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Carbon Disulfide (CS₂)
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Sodium Hydroxide (B78521) (NaOH)
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α,α'-Dichloro-o-xylene
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Anhydrous Magnesium Sulfate (MgSO₄)
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Deionized Water
Step 1: Synthesis of Sodium N,N-diisobutyldithiocarbamate
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In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve diisobutylamine (2 equivalents) in ethanol.
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Slowly add a solution of sodium hydroxide (2 equivalents) in water to the stirred solution, maintaining the temperature below 10 °C.
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To this basic solution, add carbon disulfide (2 equivalents) dropwise. A white precipitate of the sodium dithiocarbamate salt will form.
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Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure complete reaction.
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The resulting slurry of the dithiocarbamate salt is used directly in the next step without isolation.
Step 2: Synthesis of o-Xylylenebis(N,N-diisobutyldithiocarbamate)
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To the slurry of sodium N,N-diisobutyldithiocarbamate, add a solution of α,α'-dichloro-o-xylene (1 equivalent) in ethanol dropwise.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Partition the residue between dichloromethane and water.
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Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the solution and evaporate the solvent to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a white solid.
Characterization
The synthesized Copper(II) Ionophore I is a white crystalline solid. Its identity and purity are confirmed through various analytical techniques.
Physicochemical and Electrochemical Properties
| Property | Value |
| CAS Number | 125769-67-7 |
| Molecular Formula | C₂₆H₄₄N₂S₄ |
| Molecular Weight | 512.90 g/mol |
| Melting Point | 91-92 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents like PVC plasticizers (e.g., o-NPOE), THF. Insoluble in water. |
| Nernstian Slope | ~29 mV/decade for Cu²⁺[1] |
| Linear Range | 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ M Cu²⁺[1] |
| Detection Limit | 1.4 × 10⁻⁷ M Cu²⁺[1] |
Methodologies for Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the synthesized compound. The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, confirm the presence of the diisobutyl and o-xylylene (B1219910) moieties and the dithiocarbamate functional groups.
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Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups. Key vibrational bands include the C-H stretching of the alkyl and aromatic groups, and the C=S and C-N stretching vibrations characteristic of the dithiocarbamate group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the ionophore. The observed molecular ion peak should correspond to the calculated exact mass of C₂₆H₄₄N₂S₄.
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Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should be in close agreement with the calculated theoretical values.
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Potentiometric Measurements: For its application as an ionophore, its performance is characterized in an ion-selective electrode setup. This involves measuring the electromotive force (EMF) of a cell comprising the ion-selective electrode and a reference electrode in solutions of varying copper(II) concentrations. From these measurements, the Nernstian slope, linear response range, detection limit, and selectivity coefficients against interfering ions are determined. A conventional copper ion sensor using this ionophore exhibited a Nernstian slope of 29 mV/decade over a linear range of 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ M, with a detection limit of 1.4 × 10⁻⁷ M.[1]
Biological Activity and Signaling Pathway
While Copper(II) Ionophore I is primarily designed for chemical sensing, the general class of copper ionophores has been identified as potent inducers of a novel form of regulated cell death termed "cuproptosis". This process is distinct from other cell death mechanisms like apoptosis and is triggered by an excess of intracellular copper.
Mechanism of Cuproptosis
Copper ionophores are small, lipophilic molecules that can bind to copper ions and facilitate their transport across biological membranes, leading to an accumulation of copper within the cell, particularly in the mitochondria.[2] This influx of copper disrupts normal cellular homeostasis and initiates the cuproptosis pathway. The key molecular events are:
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Copper Influx: The ionophore binds to extracellular copper and transports it across the cell membrane.
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Mitochondrial Accumulation: The copper-ionophore complex moves into the mitochondria.
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Redox Cycling and ROS Production: Inside the cell, Cu²⁺ is reduced to Cu⁺, a reaction that can generate reactive oxygen species (ROS), leading to oxidative stress.
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TCA Cycle Targeting: Excess copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT).
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Protein Aggregation and Fe-S Cluster Destabilization: This binding leads to the aggregation of these lipoylated proteins and the destabilization of iron-sulfur (Fe-S) cluster-containing proteins, resulting in proteotoxic stress.
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Cell Death: The culmination of these events leads to mitochondrial dysfunction and ultimately, cell death.
